![molecular formula C21H17N3OS B2779507 2-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)quinoline-8-carboxamide CAS No. 1795361-99-7](/img/structure/B2779507.png)
2-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)quinoline-8-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves a multi-step process that includes the reaction of various starting materials. For instance, a Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of the correspondent compound, which in turn was converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it participates in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It also undergoes a Diels–Alder reaction in its synthesis process .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 432.52 g/mol, a melting point of 290-292°C, and solubility in DMSO, ethanol, and methanol. The compound is also stable under normal conditions and has a moderate plasma protein binding rate.Scientific Research Applications
Synthesis and Reactivity
Research focuses on the synthesis and reactivity of heterocyclic compounds, including thiazolo[4,5-f]quinolines and thieno[2,3-b]pyridines, which share structural similarities with the query compound. These studies often explore novel synthetic routes or reactivity patterns of heterocyclic cores, providing insights into the manipulation and functionalization of quinoline and pyridine derivatives for various applications (Aleksandrov et al., 2020).
Antiproliferative Activity
Another significant area of research involves the evaluation of heterocyclic compounds for their antiproliferative activity against cancer cell lines. For instance, derivatives of thieno[2,3-b]pyridines and furo[2,3-b]pyridines have been synthesized and tested for their activity against a panel of cancer cell lines, revealing compounds with low nanomolar GI50 values against specific targets. This suggests potential applications in designing anticancer agents (Hung et al., 2014).
Chemical Sensing
Heterocyclic compounds are also investigated for their utility in chemical sensing, particularly for metal ions. For example, quinoline derivatives have been developed as chemosensors for Zn2+ ions, demonstrating high sensitivity and selectivity, which could be useful in environmental monitoring and biological imaging (Park et al., 2015).
Fluorescent Anion Sensing
Research into bisquinolinium pyridine-2,6-dicarboxamide receptors for fluorescent anion sensing in aqueous environments indicates the potential for heterocyclic compounds to function as effective sensors for various anions. These studies contribute to the development of new diagnostic tools and environmental sensors (Dorazco‐González et al., 2014).
Polymorphic Modifications
Investigations into the polymorphic modifications of heterocyclic compounds underscore their relevance in pharmaceutical formulations, where different crystal forms can significantly impact drug solubility and bioavailability. Such research aids in the optimization of therapeutic agents (Shishkina et al., 2018).
Future Directions
Thiophene-based analogs, like this compound, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future research directions might involve further exploration of its therapeutic potential and applications in various fields of research and industry.
properties
IUPAC Name |
2-methyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]quinoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c1-14-5-6-16-3-2-4-19(20(16)24-14)21(25)23-11-15-9-18(12-22-10-15)17-7-8-26-13-17/h2-10,12-13H,11H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMGGHYYFAKAOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C(=O)NCC3=CC(=CN=C3)C4=CSC=C4)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)quinoline-8-carboxamide |
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